AVE-8134
Description
AVE-8134 is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor regulating lipid metabolism and inflammation. Its bioactivity is characterized by an EC₅₀ of 100 nM for human PPARα and 3000 nM for rodent PPARα, demonstrating significant species-specific potency variations .
Properties
IUPAC Name |
2-methyl-6-[3-[(2-phenyl-1,3-oxazol-4-yl)methoxy]propoxymethyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-16-7-5-10-18(20(16)22(24)25)13-26-11-6-12-27-14-19-15-28-21(23-19)17-8-3-2-4-9-17/h2-5,7-10,15H,6,11-14H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHOBCUVPMOXAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)COCCCOCC2=COC(=N2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304025-09-0 | |
| Record name | AVE-8134 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304025090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AVE-8134 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9SA2C9EII | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Preparation of AVE-8134
Reaction Overview
The synthesis of this compound follows a three-stage sequence:
- Halogen Exchange : Conversion of methyl 2-chloromethyl-6-methylbenzoate to methyl 2-iodomethyl-6-methylbenzoate using sodium iodide.
- Etherification : Nucleophilic substitution between 3-((2-phenyloxazol-4-yl)methoxy)propan-1-ol and methyl 2-iodomethyl-6-methylbenzoate in the presence of potassium tert-butoxide.
- Ester Hydrolysis : Saponification of the methyl ester to yield the free carboxylic acid.
The overall process is summarized in the following reaction scheme:
$$
\text{Methyl 2-chloromethyl-6-methylbenzoate} \xrightarrow{\text{NaI, acetone}} \text{Methyl 2-iodomethyl-6-methylbenzoate} \xrightarrow{\text{KOtBu, toluene}} \text{this compound methyl ester} \xrightarrow{\text{NaOH, NMP}} \text{this compound}
$$
Detailed Synthetic Procedure
Step 1: Preparation of Methyl 2-Iodomethyl-6-Methylbenzoate
4.8 g of methyl 2-chloromethyl-6-methylbenzoate is dissolved in 250 mL acetone and treated with 35 g sodium iodide. The mixture is refluxed for 6 hours, after which the solvent is removed under reduced pressure at 0°C. The residue is analyzed by LC-MS, confirming 87.7% conversion to the iodide intermediate.
Key Conditions :
- Solvent : Acetone
- Temperature : Reflux (~56°C)
- Reaction Time : 6 hours
Step 2: Etherification Reaction
The iodide intermediate (dissolved in 20 mL toluene) is added dropwise to a mixture of 5.0 g 3-((2-phenyloxazol-4-yl)methoxy)propan-1-ol, 4.8 g potassium tert-butoxide, and 30 mL toluene at -20°C. After 10 minutes of addition, the reaction is stirred at -20°C for 6 hours. The mixture is then diluted with 100 mL water, and the organic phase is separated.
Critical Parameters :
- Base : Potassium tert-butoxide (1.2 equivalents)
- Temperature : -20°C (prevents side reactions)
- Solvent : Toluene (ensures solubility of reactants)
Step 3: Ester Hydrolysis and Purification
The organic phase is combined with 40 mL N-methylpyrrolidone (NMP) and 10 mL 32% sodium hydroxide solution, followed by refluxing for 8 hours using a water separator. After acidification with acetic acid, the product is extracted with ethyl acetate, dried over magnesium sulfate, and crystallized from diisopropyl ether to yield 4.2 g this compound (50% yield).
Purification Metrics :
- Crystallization Solvent : Diisopropyl ether
- Purity : 99.2% (HPLC)
- Yield : 50%
Optimization and Reaction Analysis
Role of Solvent and Base
The use of toluene as the solvent ensures compatibility with both the iodide intermediate and the alkoxide base. Potassium tert-butoxide, a strong non-nucleophilic base, facilitates deprotonation of the alcohol without competing nucleophilic attack.
Temperature Control
Maintaining the reaction at -20°C minimizes side reactions such as elimination or over-alkylation. This is critical given the electrophilic nature of the iodide intermediate.
Data Tables
Table 1. Reaction Conditions and Outcomes
| Parameter | Value/Detail |
|---|---|
| Starting Material | Methyl 2-chloromethyl-6-methylbenzoate |
| Halogen Exchange Agent | Sodium iodide (35 g) |
| Etherification Base | Potassium tert-butoxide (4.8 g) |
| Reaction Temperature | -20°C |
| Reaction Time | 6 hours |
| Final Yield | 50% |
| Purity (HPLC) | 99.2% |
Discussion of Method Efficiency
The disclosed method achieves moderate yield (50%) but excels in purity, making it suitable for preclinical studies. Potential areas for improvement include:
- Catalyst Screening : Exploring phase-transfer catalysts to enhance reaction rates.
- Alternative Solvents : Testing dimethylformamide (DMF) or tetrahydrofuran (THF) for better solubility.
- Temperature Gradients : Evaluating gradual warming to room temperature post-reaction to optimize conversion.
Chemical Reactions Analysis
AVE-8134 undergoes various chemical reactions, primarily involving its interaction with PPARα. It does not show activity on peroxisome proliferator-activated receptor delta (PPARδ). In human umbilical vein endothelial cells, this compound increases the phosphorylation of endothelial nitric oxide synthase at serine 1177 without affecting its expression. In monocytes, it enhances the expression of CD36 and macrophage scavenger receptor 1, leading to increased uptake of oxidized low-density lipoprotein .
Scientific Research Applications
AVE-8134 has been extensively studied for its potential applications in treating metabolic and cardiovascular diseases. It has shown promise in improving lipid profiles and glucose metabolism in dyslipidemic mice and type 2 diabetic rats. Additionally, it has been investigated for its effects on heart failure, where it was found to attenuate the progression of the disease and increase survival in rat models . The compound has also been studied for its potential anti-cancer effects, particularly in lung cancer, where it was shown to suppress tumor growth and metastasis when used in combination with cyclooxygenase inhibitors .
Mechanism of Action
AVE-8134 exerts its effects by activating PPARα, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. Upon activation, PPARα forms a heterodimer with the retinoid X receptor and binds to specific response elements in the promoter regions of target genes. This leads to the transcriptional activation of genes involved in fatty acid oxidation, lipoprotein metabolism, and glucose homeostasis. The compound also increases the phosphorylation of endothelial nitric oxide synthase, enhancing nitric oxide production and improving vascular function.
Comparison with Similar Compounds
Comparative Analysis with Similar PPAR-Targeting Compounds
Pharmacological and Structural Comparisons
The table below summarizes key parameters of AVE-8134 and related PPAR agonists:
| Compound | PPAR Subtype Selectivity | EC₅₀ (Human) | Purity | Clinical Stage | Primary Indications |
|---|---|---|---|---|---|
| This compound | PPARα (highly selective) | 100 nM | >98% | Preclinical | Metabolic disorders, antitumor* |
| Bezafibrate | Pan-PPAR (α > γ > δ) | 50 μM (α) | 99.05% | Launched (1980s) | Hyperlipidemia |
| BMS-687453 | PPARα (selective) | Not reported | >98% | Preclinical | Dyslipidemia |
| Balaglitazone | PPARγ (partial agonist) | Not reported | 99.97% | Phase III (halted) | Type 2 diabetes |
| Bocidelpar | PPARδ (modulator) | Not reported | >98% | Preclinical | Duchenne muscular dystrophy |
Key Findings:
Selectivity Profiles: this compound exhibits >30-fold higher potency for human PPARα compared to Bezafibrate (100 nM vs. 50 μM) . Unlike pan-PPAR agonists like Bezafibrate, this compound avoids off-target effects on PPARγ and PPARδ, which are linked to adverse outcomes such as weight gain (PPARγ) or carcinogenesis (PPARδ) . Balaglitazone, a PPARγ agonist, highlights the therapeutic divergence between PPAR subtypes; its partial agonism was designed to mitigate fluid retention side effects common with full agonists like rosiglitazone .
Clinical Relevance :
- Bezafibrate’s pan-PPAR activity and long-standing clinical use validate PPAR modulation for dyslipidemia but underscore its weaker potency .
- This compound’s lack of clinical data contrasts with Balaglitazone, which reached Phase III trials for diabetes before discontinuation, likely due to safety or efficacy concerns .
Emerging Applications: Bocidelpar, a PPARδ modulator, exemplifies the expanding therapeutic scope of PPAR agonists beyond metabolic diseases, targeting muscular dystrophy via mitochondrial biogenesis .
Biological Activity
AVE-8134 is a potent agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α), which plays a crucial role in regulating lipid metabolism, inflammation, and cardiovascular function. This article explores the biological activity of this compound, highlighting its effects in various preclinical models, its mechanisms of action, and relevant case studies.
This compound selectively activates PPAR-α, leading to several downstream effects that contribute to its therapeutic potential:
- Lipid Metabolism : Activation of PPAR-α enhances fatty acid oxidation and reduces lipid accumulation in tissues.
- Anti-inflammatory Effects : this compound modulates inflammatory pathways, decreasing the expression of pro-inflammatory cytokines.
- Cardiovascular Protection : The compound improves cardiac function and reduces hypertrophy and fibrosis in models of heart failure.
1. Post-myocardial Infarction (MI) Model
In a study involving Sprague Dawley rats with permanent ligation of the left coronary artery, this compound demonstrated significant cardioprotective effects:
- Cardiac Function : this compound improved cardiac output and myocardial contractility while reducing lung and left ventricular weight.
- Fibrosis and Hypertrophy : The treatment decreased myocardial fibrosis and hypertrophy compared to controls and other treatments like rosiglitazone.
| Parameter | Control (Rosiglitazone) | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) |
|---|---|---|---|---|
| Cardiac Output (mL/min) | Decreased | Increased | Increased | Increased |
| Lung Weight (g) | Increased | Decreased | Decreased | Decreased |
| Left Ventricular Weight (g) | Increased | Decreased | Decreased | Decreased |
| Myocardial Fibrosis (%) | Increased | Decreased | Decreased | Decreased |
2. DOCA-Salt Sensitive Hypertensive Rats
In another study using DOCA-salt sensitive rats, this compound was shown to prevent the development of hypertension and associated cardiac remodeling:
- Blood Pressure : Treatment with this compound resulted in significantly lower blood pressure compared to untreated controls.
- Endothelial Function : Improved endothelial function was observed, indicated by increased nitric oxide production.
Cellular Models
This compound was also tested in various cellular models:
- Rat Cardiomyocytes : The compound reduced phenylephrine-induced hypertrophy, indicating its protective role against cardiac stress.
- Human Endothelial Cells (HUVEC) : this compound increased phosphorylation of endothelial nitric oxide synthase (eNOS), enhancing nitric oxide signaling.
Study on Aging Hypertensive Rats
In aged spontaneously hypertensive rats (SHR), long-term administration of this compound at a non-blood pressure lowering dose improved both cardiac and vascular function without affecting blood pressure. Notably, this treatment increased life expectancy compared to controls.
Summary of Findings
The findings across multiple studies indicate that this compound has significant biological activity through its role as a PPAR-α agonist. Its ability to improve cardiac function, reduce hypertrophy and fibrosis, and enhance endothelial function positions it as a promising therapeutic agent for cardiovascular diseases.
Q & A
Q. What is the molecular mechanism of AVE-8134 as a PPARα agonist, and how does its selectivity compare across species?
this compound is a potent PPARα agonist with species-dependent efficacy: it exhibits an EC50 of 100 nM for human PPARα and 3000 nM for rodent PPARα . To validate its mechanism, researchers should employ reporter gene assays (e.g., luciferase-based systems) in transfected cell lines expressing human or rodent PPARα. Dose-response curves and competitive binding assays with known PPARα antagonists (e.g., GW6471) can confirm selectivity. Cross-reactivity with other PPAR isoforms (PPARγ/δ) should be tested to rule off-target effects .
Q. What experimental conditions are critical for in vitro studies using this compound?
Key considerations include:
- Solubility : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity .
- Dose range : Optimize using 1 nM–10 μM for human cell models and 10 nM–100 μM for rodent systems, reflecting EC50 differences .
- Controls : Include a reference PPARα agonist (e.g., fenofibrate) and vehicle controls. Validate target engagement via qPCR for PPARα-responsive genes (e.g., ACOX1, CPT1A) .
Q. How can researchers validate this compound’s target engagement in cellular models?
Combine pharmacological and genetic approaches:
- Use siRNA-mediated PPARα knockdown to confirm dependency on the target.
- Measure downstream lipid metabolism markers (e.g., β-oxidation rates, triglyceride levels) in hepatocytes or adipocytes .
- Employ electrophoretic mobility shift assays (EMSAs) to assess PPARα-DNA binding activity post-treatment .
Advanced Research Questions
Q. How can cross-species efficacy discrepancies (human vs. rodent) of this compound be addressed in translational research?
The 30-fold lower potency in rodents suggests species-specific PPARα activation mechanisms. Solutions include:
- Using humanized PPARα transgenic rodent models .
- Conducting molecular dynamics simulations to compare ligand-receptor binding affinities across species .
- Validating findings in primary human hepatocytes or organoids to bridge in vitro-in vivo gaps .
Q. What methodologies resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
Contradictions may arise from pharmacokinetic (PK) limitations or tissue-specific PPARα expression. Strategies:
- Perform PK/PD studies to assess bioavailability and tissue distribution .
- Use transcriptomics (RNA-seq) to identify off-target pathways in vivo .
- Compare results across multiple models (e.g., zebrafish, rodents) to isolate confounding variables .
Q. How can researchers ensure reproducibility of this compound’s effects across different cell lines or primary cells?
- Standardize culture conditions (e.g., serum-free media, passage number) to minimize variability .
- Validate PPARα expression levels via Western blot before experimentation .
- Use orthogonal assays (e.g., metabolomics, Seahorse analysis) to corroborate functional outcomes .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC50 and Hill slopes .
- Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons.
- Report confidence intervals and effect sizes to enhance interpretability .
Q. How should researchers address technical variability in this compound purity and stability during long-term studies?
- Validate compound purity (>98%) via HPLC or LC-MS at study initiation and intervals .
- Store aliquots at -80°C under inert gas (e.g., argon) to prevent degradation.
- Include stability-testing cohorts in experimental designs .
Q. What strategies integrate this compound’s metabolic effects into broader disease models (e.g., NAFLD, dyslipidemia)?
- Combine transcriptomic and lipidomic profiling to map pathway interactions .
- Use CRISPR-edited PPARα knockout models to isolate compound-specific effects .
- Collaborate with computational biologists to build predictive metabolic flux models .
Methodological and Reporting Standards
Q. How should this compound research findings be structured to meet journal requirements?
Follow IMRaD (Introduction, Methods, Results, Discussion) format:
- Methods : Detail PPARα assay protocols, including cell lines, incubation times, and validation steps .
- Results : Present raw data (e.g., EC50 curves) and processed metrics (e.g., fold-change vs. controls) .
- Discussion : Contextualize species-specific differences and propose mechanisms for translational challenges .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
